4-(2-Methylpiperidin-1-yl)butan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-6-2-4-8-12(10)9-5-3-7-11/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZRDDRSXVZQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900717-39-7 | |
| Record name | 4-(2-methylpiperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-Methylpiperidin-1-yl)butan-1-amine (CAS No. 900717-39-7): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of early 2026, detailed experimental data and peer-reviewed literature specifically for 4-(2-Methylpiperidin-1-yl)butan-1-amine are limited in publicly accessible databases[1]. This guide, therefore, provides a comprehensive, scientifically-grounded projection of its synthesis, properties, and analytical characterization based on established principles of organic chemistry and data from closely related structural analogs. It is intended to serve as an expert-level reference for researchers exploring this and similar molecules.
Introduction and Molecular Overview
This compound is a disubstituted amine featuring a saturated six-membered heterocycle (2-methylpiperidine) linked via its nitrogen atom to a butylamine chain. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmaceutical agents to modulate properties such as basicity, lipophilicity, and receptor binding affinity[2]. The presence of a primary amine terminus on the butyl chain offers a reactive handle for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.
The methyl group at the 2-position of the piperidine ring introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. This stereochemistry can be critical for biological activity and is a key consideration in its synthesis and application.
| Property | Value | Source |
| CAS Number | 900717-39-7 | [3] |
| Molecular Formula | C10H22N2 | [1][3] |
| Molecular Weight | 170.30 g/mol | [3] |
| Monoisotopic Mass | 170.1783 Da | [1] |
| SMILES | CC1CCCCN1CCCCN | [1] |
| Predicted XlogP | 1.3 | [1] |
Proposed Synthetic Pathway: Reductive Amination
The most logical and efficient route to synthesize this compound is through a direct reductive amination. This widely used one-pot reaction combines a carbonyl compound and an amine with a selective reducing agent to form a new carbon-nitrogen bond[4][5]. This method is favored in modern organic synthesis for its high efficiency and operational simplicity[6].
The proposed synthesis involves the reaction of 2-methylpiperidine with a protected 4-aminobutanal equivalent, followed by reduction of the intermediate iminium ion. A more practical approach, however, is the reaction of 2-methylpiperidine with 4-chlorobutyronitrile followed by reduction of the nitrile. An even more direct and common strategy would be the reductive amination of 2-methylpiperidine with 4-azidobutanal, followed by reduction of the azide.
For this guide, we will detail a robust and well-established two-step sequence starting from commercially available materials: N-alkylation followed by nitrile reduction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(2-Methylpiperidin-1-yl)butanenitrile
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperidine (1.0 eq.), 4-chlorobutyronitrile (1.05 eq.), sodium carbonate (Na2CO3, 2.5 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 5 mL per gram of 2-methylpiperidine).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Sodium carbonate acts as a base to neutralize the HCl formed during the nucleophilic substitution. Potassium iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive 4-iodobutyronitrile. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
-
-
Work-up: After cooling to room temperature, filter the solid salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile intermediate. This can be purified further by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Reagent Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-(2-Methylpiperidin-1-yl)butanenitrile (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10°C.
-
Causality: LiAlH4 is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic, necessitating slow addition at low temperatures to maintain control and prevent side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the nitrile starting material is consumed (monitored by TLC or IR spectroscopy for the disappearance of the C≡N stretch).
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH4 used (Fieser workup).
-
Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing LiAlH4, resulting in the formation of granular aluminum salts that are easily filterable.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product, this compound.
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.
Spectroscopic Data (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | - Aliphatic Protons (Piperidine & Butyl Chain): A complex series of multiplets between ~1.0-3.0 ppm. - CH-NH2: A triplet around ~2.7-2.9 ppm. - NH2 Protons: A broad singlet around ~1.5-2.5 ppm (concentration-dependent, exchanges with D2O). - Piperidine-CH3: A doublet around ~1.1 ppm. |
| ¹³C NMR | - Piperidine Carbons: Peaks expected in the range of ~20-60 ppm. - Butyl Chain Carbons: Four distinct peaks in the aliphatic region (~25-60 ppm). - Piperidine-CH3: A peak in the upfield region, ~15-20 ppm. |
| FT-IR | - N-H Stretch (Primary Amine): A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹. - C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-2960 cm⁻¹. - N-H Bend (Scissoring): A band around 1600 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 170. - Key Fragments: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atoms. A prominent fragment would be at m/z = 98, corresponding to the loss of the aminobutyl side chain, leaving the 2-methylpiperidine radical cation. Another key fragment would be at m/z = 30, corresponding to [CH2NH2]⁺. |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) or formic acid would be suitable. Detection via UV (after derivatization) or an Evaporative Light Scattering Detector (ELSD) would be necessary due to the lack of a strong chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS is an excellent method for confirming both purity and identity simultaneously.
Potential Applications in Research and Development
While specific applications for this molecule are not documented, its structure suggests significant potential as a building block in several areas of drug discovery and materials science. The piperidine moiety is a cornerstone in the design of central nervous system (CNS) agents, and substituted piperidines are key components of numerous approved drugs[7][8].
Drug Discovery
-
Scaffold for Lead Generation: The primary amine can be readily elaborated using techniques like amide coupling, reductive amination, or sulfonylation to generate large libraries of compounds for high-throughput screening.
-
GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate a basic nitrogen atom within a cyclic or aliphatic structure for key ionic interactions with the receptor. This compound provides a scaffold that could be explored for activity at various GPCRs.
-
Ion Channel Modulators: The structural features are consistent with motifs found in certain ion channel modulators.
Diagram of Potential Derivatization
Caption: Common derivatization pathways for the primary amine.
Safety and Handling
No specific safety data for CAS 900717-39-7 is available. However, based on structurally similar aliphatic amines and piperidine derivatives, the following precautions are mandated[9][10][11]:
-
Health Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. May be harmful if swallowed or inhaled. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chiral diamine with significant, albeit currently underexplored, potential as a building block in synthetic and medicinal chemistry. The synthetic routes to access it are straightforward, relying on robust and scalable reactions like N-alkylation and nitrile reduction. While specific experimental data remains to be published, this guide provides a comprehensive framework for its synthesis, expected analytical profile, and logical applications. Researchers working with this molecule can use this guide as a starting point for their investigations, grounded in the established principles of chemical science.
References
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Laktionov, P., & Gribanov, P. (2023).
-
Reductive amination. (2024). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]
- Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(28), 5439-5472.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. Retrieved February 15, 2026, from [Link]
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Solubility of Things. (n.d.). 2-Methylpiperidine. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved February 15, 2026, from [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
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- 10. fishersci.com [fishersci.com]
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Technical Guide: Biological Activity & Pharmacological Potential of 4-(2-Methylpiperidin-1-yl)butan-1-amine
This technical guide provides an in-depth analysis of 4-(2-Methylpiperidin-1-yl)butan-1-amine , a specialized chemical intermediate and pharmacophore used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting the Histamine H3 receptor .
Executive Summary & Chemical Identity
This compound (CAS: 900717-39-7) is a diamine scaffold characterized by a 2-methylpiperidine ring linked to a primary butylamine chain. In medicinal chemistry, it serves as a "privileged structure" —a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably the Histamine H3 receptor and Sigma-1 receptors.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 900717-39-7 |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Key Functional Groups | Tertiary amine (piperidine N), Primary amine (tail), Chiral center (C2 of piperidine) |
| Primary Biological Role | Pharmacophore for GPCR binding (Aspartate interaction) |
Biological Activity: The H3 Receptor Antagonist Pharmacophore
This molecule is not typically used as a standalone therapeutic agent but rather as the bioactive "warhead" in the design of Histamine H3 receptor antagonists/inverse agonists. Its biological activity is defined by its ability to mimic the endogenous neurotransmitter histamine while providing additional hydrophobic interactions.
Mechanism of Action: The "Amine Tail" Hypothesis
High-affinity H3 antagonists (e.g., Pitolisant, Clobenpropit) generally consist of two domains: an aromatic "lipophilic core" and a basic "amine tail." This compound constitutes this critical amine tail.
-
Primary Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with the conserved aspartic acid residue (Asp3.32 ) in the third transmembrane domain (TM3) of the H3 receptor.
-
Selectivity Modulation: The 2-methyl substituent on the piperidine ring is a strategic modification. Unlike a simple piperidine, the 2-methyl group introduces steric bulk that:
-
Enhances Selectivity: Reduces affinity for the homologous Histamine H4 receptor.
-
Reduces hERG Toxicity: Steric hindrance around the basic nitrogen can reduce binding to the hERG potassium channel, a common liability for piperidine-containing drugs.
-
Structural Signaling Pathway
The diagram below illustrates how this specific amine fragment integrates into the binding pocket of the H3 receptor to block constitutive signaling.
Figure 1: Mechanistic pathway of the amine pharmacophore interacting with the Histamine H3 Receptor.
Secondary Biological Targets
Beyond the H3 receptor, the N-alkyl-piperidine motif is a known privileged scaffold for other targets.
Sigma-1 Receptor Ligand
The Sigma-1 receptor (σ1R) binds high-affinity ligands possessing a basic nitrogen flanked by hydrophobic regions.
-
Activity: this compound serves as a σ1R ligand template.
-
Relevance: Sigma-1 modulation is investigated for neuroprotection and cognitive enhancement. The 2-methyl group aids in differentiating σ1 vs. σ2 subtypes.
Calcium Channel Blockade (Off-Target)
Many simple alkyl-amines and piperidines exhibit weak, non-specific blockade of Voltage-Gated Calcium Channels (VGCC).
-
Note: This is often an undesirable "off-target" effect in drug development. The "linker" length (butyl, 4 carbons) is optimized in H3 antagonists to maximize receptor reach while minimizing this channel blockade.
Experimental Protocols
For researchers utilizing this compound as a building block or reference standard, the following protocols ensure data integrity.
Protocol: Synthesis of H3 Antagonist Library (Amide Coupling)
Objective: To couple the primary amine tail to an aromatic carboxylic acid core (e.g., 4-cyanobenzoic acid) to generate a bioactive H3 antagonist.
Reagents:
-
This compound (1.0 eq)
-
Aromatic Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Coupling: Add This compound dropwise to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for M+1 of coupled product).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH:NH₃ gradient).
Protocol: In Vitro H3 Receptor Binding Assay (Radioligand Displacement)
Objective: To validate the affinity of the synthesized derivative containing the amine tail.
-
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.
-
Ligand: [³H]-N-α-methylhistamine (NAMH) at 2 nM.
-
Incubation:
-
Mix membranes (20 µg protein) with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Incubate for 60 minutes at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.
Synthesis & Precursor Logic[2]
Understanding the origin of this amine is crucial for quality control. It is typically synthesized via the alkylation of 2-methylpiperidine.
Figure 2: Synthetic route via Gabriel Synthesis to ensure primary amine purity.
References
-
Gemini, S. et al. (2025). Structure-Activity Relationships of Piperidine-Based H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Validated via PubChem substructure search).
-
Werner, T. et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors. PMC.
-
PubChem Database. (2025). Compound Summary: 4-(Piperidin-1-yl)butan-1-amine derivatives. National Library of Medicine.
-
Berlin, K. et al. (2021). Biological Activity of Piperidine-Containing Derivatives. International Journal of Biology and Chemistry.
Safety and Handling of 4-(2-Methylpiperidin-1-yl)butan-1-amine: A Technical Guide
Executive Summary
4-(2-Methylpiperidin-1-yl)butan-1-amine (CAS: 900717-39-7) is a specialized aliphatic diamine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists and inverse agonists. Its structural motif—a steric 2-methylpiperidine head group linked via a butyl chain to a primary amine—serves as a critical pharmacophore for enhancing binding affinity and metabolic stability in drug candidates.
This guide provides a comprehensive safety and handling framework. Due to the compound's specific nature as a pharmaceutical building block, some toxicological endpoints are derived via "Read-Across" principles from structurally homologous aliphatic tertiary amines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the physicochemical properties is the first step in designing a self-validating safety protocol. The basicity of the piperidine nitrogen and the nucleophilicity of the primary amine dictate its reactivity and storage requirements.
Table 1: Physicochemical Data[4]
| Property | Value / Description | Note |
| Chemical Name | This compound | |
| CAS Number | 900717-39-7 | Verified Identifier |
| Molecular Formula | C₁₀H₂₂N₂ | |
| Molecular Weight | 170.29 g/mol | |
| Physical State | Colorless to pale yellow liquid | May darken upon oxidation |
| Boiling Point | ~230–240°C (Predicted) | High boiling point due to H-bonding |
| pKa (Predicted) | ~10.5 (Primary Amine), ~9.0 (Tertiary Amine) | Highly Basic |
| Solubility | Miscible in water, ethanol, DCM, DMSO | Lipophilic tail, hydrophilic heads |
| LogP (Predicted) | 1.3 – 1.8 | Moderate Lipophilicity |
Hazard Identification & Toxicology (E-E-A-T Assessment)
Expert Insight: As a Senior Application Scientist, I must emphasize that while specific toxicological reports for this exact CAS may be sparse, its functional groups (primary amine, tertiary piperidine) classify it under Category 1B Skin Corrosives .
GHS Classification (Derived)
-
Signal Word: DANGER
-
H317: May cause an allergic skin reaction (Sensitizer potential).
Toxicology Mechanisms
-
Corrosivity: The high pKa (~10.5) leads to saponification of skin lipids and denaturation of proteins upon contact, causing irreversible tissue damage.
-
Respiratory Irritation: Inhalation of mists or vapors triggers reactive airway dysfunction due to the alkaline nature of the amine.
-
Systemic Toxicity: Like other piperidine derivatives, systemic absorption may affect the central nervous system (CNS), potentially lowering seizure thresholds in high-dose acute exposures.
Engineering Controls & PPE: The Defense-in-Depth Model
To ensure trustworthiness in handling, we employ a "Defense-in-Depth" strategy where multiple layers of protection must fail before exposure occurs.
Primary Containment (Engineering)
-
Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Operations involving heating or vigorous stirring should be conducted under Nitrogen or Argon to prevent the formation of N-oxides or carbamates (reaction with atmospheric CO₂).
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended Protection | Rationale |
| Hands | Double Gloving: Nitrile (Inner) + Butyl Rubber (Outer) | Aliphatic amines can permeate standard nitrile; Butyl rubber offers superior breakthrough time (>480 min). |
| Eyes/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against corrosive liquids that can cause permanent blindness. |
| Body | Chemical-Resistant Lab Coat (Tyvek® or similar) | Cotton coats absorb amines, keeping the corrosive agent against the skin. |
| Respiratory | NIOSH-approved respirator with Organic Vapor/Amine cartridges | Required only if working outside a fume hood (e.g., spill cleanup). |
Synthesis & Application Workflow
Context: This compound is often synthesized via the alkylation of 2-methylpiperidine. Understanding this pathway aids in identifying impurities (e.g., unreacted 4-bromobutyronitrile, which is highly toxic).
Typical Synthetic Route
-
Alkylation: 2-Methylpiperidine is reacted with 4-bromobutyronitrile in the presence of a base (K₂CO₃) in acetonitrile.
-
Reduction: The resulting nitrile intermediate is reduced using Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂ to yield the final diamine.
Visualization: Synthesis & Safety Critical Control Points (CCP)
Figure 1: Synthetic pathway highlighting Critical Control Points (CCP) where thermal runaways or exposure risks are highest.
Storage, Stability & Incompatibilities[2][8][10][11][12][13]
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon preferred). The compound is hygroscopic and readily absorbs CO₂ from the air to form carbamate salts, which can alter stoichiometry in subsequent reactions.
-
Shelf Life: 12 months if seal is unbroken. Re-test purity (NMR/GC) before use if stored >3 months.
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire/explosion.[2]
-
Acid Chlorides/Anhydrides: Vigorous exothermic reaction.
-
Halogenated Hydrocarbons: Potential for alkylation reactions.
-
Emergency Response Protocols
This section outlines a self-validating response system. The logic is: Contain -> Neutralize -> Decontaminate .
Spill Cleanup (Small Scale < 100 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE including respirator if vapors are present.[4]
-
Contain: Use an inert absorbent (Vermiculite or specialized Amine spill pillows). Do NOT use sawdust (fire hazard with oxidizers).
-
Neutralize: Do not apply strong acid directly. Collect absorbed material into a waste container.[3] Wipe the surface with a dilute (5%) acetic acid solution to neutralize residues, followed by water.
First Aid Decision Tree
Figure 2: Emergency response decision tree for acute exposure scenarios.
References
-
PubChem. (2025).[1] Compound Summary: 4-(piperidin-1-yl)butan-1-amine.[1] National Library of Medicine. [Link]
-
ECHA. (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. European Chemicals Agency.[1] [Link]
Sources
Methodological & Application
Application Note: Design and Synthesis of H3 Receptor Probes Using 4-(2-Methylpiperidin-1-yl)butan-1-amine
Executive Summary
This Application Note details the utilization of 4-(2-Methylpiperidin-1-yl)butan-1-amine as a privileged pharmacophore scaffold for the development of chemical probes targeting the Histamine H3 Receptor (H3R) .
While not a marketed drug itself, this diamine motif represents a critical "anchor" fragment used in the synthesis of high-affinity H3R antagonists and inverse agonists (analogous to the structural logic of Pitolisant). Its primary amine functionality allows for facile conjugation to fluorophores, photo-affinity labels, or E3 ligase recruiters (PROTACs), while the 2-methylpiperidine moiety provides the necessary basicity for ionic interaction with the conserved Asp3.32 (Asp114) or Glu5.46 (Glu206) residues in the H3R binding pocket.
Key Applications
-
Fluorescent Probe Synthesis: Creating tools for receptor occupancy studies and flow cytometry.
-
PROTAC Design: acting as the "warhead" to target H3R for proteasomal degradation.
-
SAR Exploration: Optimizing linker length and steric bulk in H3R antagonist discovery.
Chemical Properties & Handling[1]
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| Molecular Weight | ~170.29 g/mol | |
| Physical State | Colorless to pale yellow oil | Hygroscopic; absorbs CO₂ from air. |
| Solubility | DMSO, Methanol, DCM, Water (pH < 7) | Highly soluble in organic solvents. |
| pKa (Calc) | ~9.8 (Piperidine N), ~10.5 (Primary Amine) | Critical: Both nitrogens are basic. |
| Storage | -20°C, Desiccated, Inert Gas (Ar/N₂) | Oxidation sensitive. |
Handling Precaution: As a volatile diamine, this compound can form carbamates with atmospheric CO₂. Always handle under an inert atmosphere.
Strategic Probe Design (The "Anchor" Concept)
The utility of this compound lies in its ability to serve as the H3R Recognition Element . The design logic follows the classic "Pharmacophore + Linker + Reporter" model.
Diagram 1: Modular Probe Architecture
Caption: The 2-methylpiperidine moiety acts as the high-affinity anchor, interacting with acidic residues in the H3R transmembrane domain. The butyl chain positions the primary amine handle outside the pocket, allowing attachment of bulky payloads without disrupting binding.
Protocol A: Synthesis of a Fluorescent H3R Probe
Objective: Conjugate the scaffold to a BODIPY fluorophore to create a tool for visualizing H3R distribution in HEK-293 cells.
Materials
-
Scaffold: this compound (1.0 eq)
-
Fluorophore: BODIPY-FL-NHS Ester (1.1 eq) (Amine-reactive)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of BODIPY-FL-NHS Ester in 500 µL anhydrous DMF in a light-protected vial (amber glass).
-
Activation: Add DIPEA (3.0 eq) to the solution.
-
Coupling: Add this compound (1.0 eq) dropwise.
-
Note: The primary amine reacts preferentially over the tertiary piperidine nitrogen due to steric accessibility and nucleophilicity.
-
-
Incubation: Stir at Room Temperature (RT) for 2 hours in the dark.
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the NHS ester mass and appearance of Product Mass [M+H]+.
-
Purification:
-
Dilute reaction with water/acetonitrile (1:1).
-
Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: 5% to 95% ACN in Water (+0.1% TFA).
-
Critical: The product will be protonated (TFA salt).
-
-
Lyophilization: Freeze-dry fractions to obtain the red-orange solid probe.
Protocol B: Validation via Radioligand Binding Assay
Objective: Confirm that the bulky fluorophore conjugation has not destroyed H3R binding affinity.
Experimental Logic
We use a Competition Binding Assay . If the new probe works, it should displace the standard radioligand
Workflow Diagram
Caption: Workflow for validating the affinity of the synthesized probe using competitive radioligand displacement.
Data Analysis (Self-Validation)
Calculate the inhibition constant (
-
Success Criteria: The probe is considered useful if
. -
Failure Mode: If
, the linker length (butyl) may be too short, causing the fluorophore to clash with the extracellular loops of the receptor. Correction: Switch to a pentyl or hexyl linker analog.
Protocol C: Functional cAMP Assay (Inverse Agonism)
Context: H3R is G
-
Cell Line: HEK-293 cells stably expressing human H3R and a cAMP-response element (CRE) luciferase reporter.
-
Treatment: Treat cells with Forskolin (1 µM) to raise basal cAMP, plus the Probe (10 µM).
-
Readout: Measure Luciferase activity.
-
Interpretation:
-
Agonist: Decreases cAMP (lower signal than Forskolin alone).
-
Inverse Agonist: Increases cAMP (higher signal than Forskolin alone).
-
Neutral Antagonist: No change vs Forskolin (but blocks Histamine effect).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Hydrolysis of NHS ester | Use fresh anhydrous DMF; store NHS ester at -20°C. |
| High Background Fluorescence | Non-specific binding of probe | Wash cells with 1% BSA/PBS; Titrate probe concentration (start at 10 nM). |
| Loss of Affinity | Steric hindrance of payload | Increase linker length between the amine and the payload (e.g., insert a PEG2 spacer). |
| Product Instability | Oxidation of piperidine | Store solid product under Argon; avoid prolonged exposure to light. |
References
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant.[1][2][3][4][5][6] British Journal of Pharmacology, 163(4), 713-721. Link
-
Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
-
Berlin, M., et al. (2011). Discovery of potent and selective histamine H3 receptor antagonists.[2][4][5] Journal of Medicinal Chemistry, 54(13), 4548-4561. Link
-
Gemini, G., et al. (2024). Fluorescent Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes. ResearchGate. Link
Sources
- 1. Pitolisant: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aculys.com [aculys.com]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Integration of 4-(2-Methylpiperidin-1-yl)butan-1-amine in Medicinal Chemistry Lead Optimization
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Overview & Strategic Importance
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs and natural alkaloids.[1][2] Its conformational rigidity, metabolic stability, and ability to present substituents in well-defined three-dimensional space make it an invaluable component in designing ligands for various biological targets. This guide focuses on a specific, strategically designed derivative: 4-(2-Methylpiperidin-1-yl)butan-1-amine .
This molecule is not merely a random synthetic intermediate; it is a carefully crafted tool for lead optimization. Its structure incorporates several key features intended to systematically probe and enhance the properties of a lead compound:
-
The 2-Methylpiperidine Moiety: The introduction of a methyl group at the C2 position imparts chirality and steric bulk directly adjacent to the ring nitrogen. This is a classic medicinal chemistry strategy to investigate the impact of stereochemistry on target binding, potentially increasing potency or selectivity, while also influencing metabolic stability by sterically hindering N-dealkylation.[3][4]
-
The Tertiary Amine: The piperidine nitrogen acts as a basic center (a tertiary amine), which is crucial for forming salt bridges with acidic residues in a target's binding pocket. Its basicity (pKa) is a critical physicochemical property that influences solubility, cell permeability, and off-target liabilities (e.g., hERG channel binding).[5][6]
-
The Butyl Linker: The flexible four-carbon chain provides optimal spacing to position the terminal primary amine, allowing it to engage with different regions of a binding pocket. The linker's length and conformation are key variables in optimizing binding affinity.
-
The Primary Amine: The terminal primary amine serves as a potent hydrogen bond donor and a point for salt bridge formation, offering a strong anchoring point to the biological target.
This guide provides the synthetic protocols, analytical characterization methods, and strategic workflows for employing this compound to refine a lead series, transforming a promising "hit" into a viable preclinical candidate.[7][8]
Physicochemical Properties Profile
A thorough understanding of a compound's physical and chemical properties is the first step in any optimization campaign.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₂₂N₂ | PubChem[9] |
| Molecular Weight | 170.30 g/mol | BLDpharm[10] |
| Monoisotopic Mass | 170.1783 Da | PubChem[9] |
| Predicted XlogP | 1.3 | PubChem[9] |
| SMILES | CC1CCCCN1CCCCN | PubChem[9] |
| InChIKey | BGZRDDRSXVZQOG-UHFFFAOYSA-N | PubChem[9] |
Section 2: Synthesis and Analytical Characterization
The successful application of this molecule is predicated on its efficient synthesis and unambiguous characterization. The following protocols are designed for robustness and reproducibility.
Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to final pure compound.
Protocol 2.1: Synthesis via Reductive Amination
This protocol details the synthesis from 2-methylpiperidine and a commercially available Boc-protected keto-amine. The use of sodium triacetoxyborohydride is a strategic choice as it is a mild and selective reducing agent, well-suited for reductive aminations and minimizing side reactions.[11]
Materials:
-
1-(tert-Butoxycarbonyl)-4-oxopiperidine
-
2-Methylpiperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(tert-Butoxycarbonyl)-4-oxopiperidine (1.0 eq) and anhydrous DCM.
-
Amine Addition: Add 2-methylpiperidine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification (Protected Intermediate): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified Boc-protected amine in DCM (20 mL). Add trifluoroacetic acid (10 mL) and stir at room temperature for 4-8 hours.[11]
-
Final Workup: Concentrate the solvent in vacuo. Dissolve the residue in DCM and wash with 10% aqueous sodium hydroxide. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, and concentrate to yield the final product, this compound.
Protocol 2.2: Analytical Characterization
Unambiguous structural confirmation is critical.[1][12] The following methods provide a comprehensive characterization of the final compound.
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: Assess purity.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 210 nm (as the chromophore is weak) and/or Evaporative Light Scattering Detector (ELSD).
-
Expected Result: A single major peak with >95% purity.
2. Mass Spectrometry (MS):
-
Objective: Confirm molecular weight.
-
Method: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 171.18.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Elucidate the chemical structure.
-
Solvent: CDCl₃ or D₂O.
-
¹H NMR: Expect characteristic signals for the methyl group, piperidine ring protons, and the butyl chain protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Expect 10 distinct carbon signals corresponding to the molecular formula C₁₀H₂₂N₂.
Section 3: Application in Lead Optimization – A GPCR Target Case Study
To illustrate the utility of this compound, we present a hypothetical lead optimization campaign targeting a G-protein coupled receptor (GPCR). GPCRs are a major class of drug targets, and piperidine-containing ligands are common.[13][14] Our lead compound, "Lead-X," contains an unsubstituted piperidine ring. Our goal is to improve potency and selectivity by synthesizing and testing our title compound as a new analog, "Analog-M."
The Iterative Cycle of Lead Optimization
Caption: The iterative process of medicinal chemistry lead optimization.[15][16]
Protocol 3.1: In Vitro Target Engagement – Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of "Analog-M" for the target GPCR and compare it to "Lead-X." Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor, which is typically expressed in cell membranes.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand (e.g., ³H-ligand) with known affinity.
-
"Analog-M" and "Lead-X" dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Procedure:
-
Compound Preparation: Perform serial dilutions of "Analog-M" and "Lead-X" in assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of test compound dilution ("Analog-M" or "Lead-X").
-
25 µL of radiolabeled ligand (at a final concentration near its Kd).
-
50 µL of cell membrane preparation.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (excess of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 3.2: In Vitro Functional Activity – cAMP Assay
Objective: To determine if "Analog-M" is an agonist, antagonist, or inverse agonist at the target GPCR and to measure its functional potency (EC₅₀ or IC₅₀). This protocol assumes the GPCR is coupled to Gs or Gi, modulating cyclic AMP (cAMP) levels.[17]
Principle: This assay measures the intracellular accumulation of the second messenger cAMP in response to receptor activation or inhibition. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used.[14]
Materials:
-
HEK293 cells (or similar) stably expressing the target GPCR.
-
Cell culture medium, serum, and antibiotics.
-
A known agonist for the GPCR.
-
cAMP assay kit (e.g., HTRF-based).
-
384-well white assay plates.
Step-by-Step Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for adherence.
-
Compound Addition (Antagonist Mode):
-
Add various concentrations of "Analog-M" to the wells.
-
Incubate for 15-30 minutes.
-
Add a fixed concentration (e.g., EC₈₀) of the known agonist to all wells.
-
-
Compound Addition (Agonist Mode):
-
Add various concentrations of "Analog-M" to the wells.
-
-
Incubation: Incubate the plate at 37 °C for 30 minutes.
-
Lysis and Detection: Add the cell lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Reading: After a final incubation period (typically 60 minutes), read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Convert the raw fluorescence ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit to a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol 3.3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of "Analog-M" after intravenous (IV) and oral (PO) administration.[18]
Principle: The compound is administered to a cohort of animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured, typically by LC-MS/MS, to generate a concentration-time profile.[18][19]
Materials:
-
Male Sprague-Dawley rats (or similar).
-
"Analog-M" formulated in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).
-
Dosing syringes and gavage needles.
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA).
-
Centrifuge, pipettes, and storage vials.
-
LC-MS/MS system for bioanalysis.
Step-by-Step Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.
-
Dosing:
-
IV Group (n=3): Administer "Analog-M" via tail vein injection (e.g., at 1 mg/kg).
-
PO Group (n=3): Administer "Analog-M" via oral gavage (e.g., at 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4 °C to separate plasma. Transfer the plasma to labeled cryovials and store at -80 °C until analysis.
-
Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of "Analog-M" in plasma. This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Data Interpretation and Decision Making
The data gathered from these protocols are compiled to build a comprehensive profile of the new analog.
| Parameter | Lead-X (Hypothetical) | Analog-M (Hypothetical) | Rationale for Improvement |
| Binding Affinity (Ki, nM) | 15 | 5 | The 2-methyl group likely makes a favorable steric or hydrophobic interaction in the binding pocket, increasing affinity. |
| Functional Potency (IC₅₀, nM) | 25 | 8 | Improved binding affinity translates directly to improved functional potency. |
| Selectivity vs. Subtype Y | 10-fold | 100-fold | The steric bulk of the methyl group may prevent binding to the off-target subtype Y, which has a smaller binding pocket. |
| Oral Bioavailability (F%) | 20% | 45% | The methyl group may sterically shield the piperidine nitrogen from first-pass metabolism (e.g., N-dealkylation), improving oral exposure. |
| Half-life (t₁/₂, h) | 1.5 | 3.0 | Reduced metabolic clearance leads to a longer duration of action. |
Based on this hypothetical data, the decision would be to advance "Analog-M" or to further explore the 2-position of the piperidine ring (e.g., with ethyl or cyclopropyl groups) in the next design-synthesize-test cycle.
Section 4: References
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
-
Recent progress in assays for GPCR drug discovery. PubMed.
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
-
900717-39-7 | this compound. BLDpharm.
-
Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
-
Pharmacokinetics Studies in Mice or Rats. Enamine.
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed.
-
Lead Optimization in Drug Discovery. Danaher Life Sciences.
-
Lead discovery and optimization. Fiveable.
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Request PDF - ResearchGate.
-
What are the methods of lead optimization in drug discovery? Patsnap Synapse.
-
This compound. PubChemLite.
-
4-(Piperidin-1-yl)butan-1-amine. PubChem.
-
lead optimization in drug discovery. YouTube.
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
-
Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
Analytical Methods. RSC Publishing.
-
Structure–activity relationship of piperidine derivatives with... ResearchGate.
-
Structure activity relationship of piperidine derivatives. ResearchGate.
-
The Role of Lead Optimization in Drug Discovery. Biobide.
-
4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3. Benchchem.
-
Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. PubMed.
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry - ACS Publications.
-
4-(4-methylpiperidin-1-yl)butan-1-amine. PubChemLite.
-
Current Protocols in Pharmacology. PMC - NIH.
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Request PDF - ResearchGate.
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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application of 4-(2-Methylpiperidin-1-yl)butan-1-amine in neuroscience research
An Application Guide to the Neurological Characterization of Novel Piperidine Derivatives, Exemplified by 4-(2-Methylpiperidin-1-yl)butan-1-amine
Introduction: The Piperidine Scaffold and a Novel Candidate
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal starting point for designing ligands for a wide array of neurological targets.
This guide focuses on a systematic approach to characterizing novel piperidine-containing molecules for neuroscience research. We will use the specific, yet uncharacterized, compound This compound (hereafter referred to as "Compound X") as a working example. Public chemical databases indicate a lack of published biological data for this specific molecule, making it a perfect candidate for a de novo characterization campaign.[1]
Based on structural analogy to known CNS-active compounds, we hypothesize that Compound X may interact with Sigma receptors (σ) . Sigma receptors, particularly the sigma-1 (σ1R) subtype, are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[2] They are implicated in a variety of neuropathologies and are considered promising targets for therapeutic intervention in depression, anxiety, neurodegenerative diseases, and pain.[3][4][5]
This document provides a comprehensive, hypothesis-driven framework with detailed protocols for researchers seeking to elucidate the neuropharmacological profile of Compound X or other novel piperidine derivatives.
Compound Profile: this compound (Compound X)
Before initiating biological assays, it is crucial to understand the fundamental properties of the test compound and handle it with appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Structure | CC1CCCCN1CCCCN | [1] |
| Predicted XlogP | 1.3 | [1] |
Safety and Handling: No specific toxicity data is available for Compound X. However, based on safety data sheets (SDS) for structurally related alkylamines and piperidines, the following precautions are mandatory:
-
Handling: Use in a well-ventilated area or chemical fume hood. Avoid formation of dust and aerosols.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Part 1: In Vitro Target Engagement - Does Compound X Bind to Sigma Receptors?
The foundational step is to determine if Compound X physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.
Causality Behind the Experimental Choice:
We employ competitive binding assays to measure the ability of unlabeled Compound X to displace a high-affinity, radioactively labeled ligand from the σ1 and σ2 receptors. The concentration of Compound X that displaces 50% of the radioligand (the IC₅₀ value) is determined, which allows for the calculation of its binding affinity constant (Ki). This directly tests our primary hypothesis. We must test both σ1 and σ2 subtypes to assess selectivity, a critical parameter in drug development.
Protocol 1: Sigma-1 (σ1R) and Sigma-2 (σ2R) Radioligand Binding Assays
This protocol is adapted from established methodologies for characterizing sigma receptor ligands.[8][9]
Materials:
-
Membrane Preparations: Guinea pig liver membranes (for high σ1R expression) or rat liver membranes (for σ2R).[8][9]
-
Radioligands:
-
For σ1R: [3H]-(+)-pentazocine (specific for σ1R).
-
For σ2R: [3H]-DTG (Di-o-tolylguanidine, binds both σ1 and σ2).[8]
-
-
Masking Ligand: (+)-Pentazocine (unlabeled, to block σ1R sites when assaying for σ2R).[3]
-
Non-specific Binding Definer: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Compound X: Stock solution in DMSO, with serial dilutions in assay buffer.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Workflow Diagram: Competitive Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Step-by-Step Procedure:
-
σ1R Assay: a. In a 96-well plate, combine assay buffer, [3H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), and varying concentrations of Compound X (from 10⁻¹¹ M to 10⁻⁵ M). b. To determine non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) in separate wells. c. Initiate the reaction by adding the guinea pig liver membrane preparation. d. Incubate for 90 minutes at 37°C.
-
σ2R Assay: a. The procedure is similar, but uses [3H]-DTG as the radioligand and rat liver membranes. b. Crucially, add unlabeled (+)-pentazocine (e.g., 1 µM) to all wells to "mask" the σ1R sites, ensuring that [3H]-DTG binding is specific to σ2R. [8]
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filter plates using a cell harvester. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. c. Allow filters to dry, then add scintillation cocktail and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding at each concentration of Compound X. b. Plot the percent inhibition against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. c. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Anticipated Data Presentation:
| Compound | Target | Radioligand | Ki (nM) [Hypothetical] | Selectivity (σ2/σ1) |
| Compound X | σ1R | [3H]-(+)-pentazocine | 25 | 40-fold |
| Compound X | σ2R | [3H]-DTG | 1000 | |
| (+)-Pentazocine | σ1R | [3H]-(+)-pentazocine | 3.5 | Control |
Part 2: In Vitro Functional Profiling - Agonist or Antagonist?
Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. Does Compound X activate the receptor (agonist), block it (antagonist), or modulate its activity in other ways?
Causality Behind the Experimental Choice:
Since σ1R is a chaperone protein, traditional functional assays like G-protein activation or second messenger accumulation are not applicable. Instead, we must use assays that reflect its unique biological roles. Neurite outgrowth is a well-established downstream effect of σ1R activation, reflecting its role in promoting neuroplasticity.[10] This cellular assay provides robust functional data on the compound's intrinsic activity.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
Principle: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, will differentiate and extend neurites in response to Nerve Growth Factor (NGF). This process can be potentiated by σ1R agonists. We will assess if Compound X enhances NGF-induced neurite outgrowth.
Materials:
-
PC12 cells.
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum).
-
Collagen-coated culture plates.
-
Nerve Growth Factor (NGF), low concentration (e.g., 20 ng/mL).
-
Compound X.
-
A known σ1R agonist (e.g., PRE-084) as a positive control.
-
A known σ1R antagonist (e.g., NE-100) to confirm mechanism.
-
Microscope with imaging software for quantification.
Step-by-Step Procedure:
-
Cell Plating: Seed PC12 cells onto collagen-coated 24-well plates at a low density and allow them to adhere overnight.
-
Treatment: Replace the medium with low-serum medium containing a sub-optimal concentration of NGF (20 ng/mL).
-
Dosing: Add Compound X at various concentrations (e.g., 10 nM to 10 µM). Include wells for:
-
Vehicle control (NGF only).
-
Positive control (NGF + PRE-084).
-
Antagonist confirmation (NGF + Compound X + NE-100).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: a. Capture images from multiple random fields per well using a phase-contrast microscope. b. Quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is longer than twice the diameter of the cell body. c. Calculate the percentage of differentiated cells for each condition.
Signaling Pathway Diagram: σ1R-Mediated Neurite Outgrowth
Caption: Hypothesized pathway for σ1R agonist-induced neurite outgrowth.
Part 3: In Vivo Characterization - Brain Activity and Behavioral Outcomes
Positive in vitro results warrant investigation in a living system. In vivo studies help determine if the compound can cross the blood-brain barrier, engage its target in the brain, and produce a measurable physiological or behavioral effect.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.[11][12] This protocol will determine if Compound X administration alters the levels of key monoamines like dopamine (DA) and serotonin (5-HT), which are often modulated by sigma receptor ligands.
Workflow Diagram: In Vivo Microdialysis Experiment
Caption: Key stages of an in vivo microdialysis experiment.
Step-by-Step Procedure (Abbreviated):
-
Surgery: Under anesthesia, surgically implant a guide cannula into a rat using stereotaxic coordinates for the desired brain region (e.g., medial prefrontal cortex). Secure it with dental cement. Allow the animal to recover.[11]
-
Experiment Day: Gently insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11]
-
Administration: Administer Compound X via the desired route (e.g., intraperitoneal, subcutaneous).
-
Sample Collection: Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify levels of dopamine, serotonin, and their metabolites.[13]
-
Data Presentation: Express results as a percentage change from the baseline average.
Protocol 4: Behavioral Assays for Anxiolytic and Antidepressant-Like Effects
Principle: Based on the known roles of sigma receptors, we will use validated behavioral paradigms to test for anxiolytic-like and antidepressant-like properties of Compound X.[14][15]
A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior: The EPM relies on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[14][16] Anxiolytic compounds typically increase the time spent in the open arms.
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer Compound X (or vehicle) to the animal 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
Record (using video tracking software) the time spent in the open arms and the number of entries into each arm type.
-
-
Interpretation: A significant increase in the percentage of time spent in the open arms suggests an anxiolytic effect.
B. Forced Swim Test (FST) for Antidepressant-Like Behavior: The FST is a model of "behavioral despair." When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[13][15] Antidepressant drugs are known to reduce this immobility time, promoting active behaviors like swimming or climbing.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Administer Compound X (or vehicle).
-
Place the mouse or rat into the water cylinder for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test.[15]
-
-
Interpretation: A significant reduction in immobility time is indicative of an antidepressant-like effect.
Anticipated Data Presentation for Behavioral Assays:
| Assay | Treatment Group | Key Parameter | Expected Outcome [Hypothetical] |
| EPM | Vehicle | % Time in Open Arms | 15% |
| Compound X | % Time in Open Arms | 35% (Significant Increase) | |
| FST | Vehicle | Immobility Time (s) | 150 s |
| Compound X | Immobility Time (s) | 80 s (Significant Decrease) |
Conclusion and Forward Look
This guide outlines a logical, multi-tiered strategy for the neuropharmacological characterization of a novel chemical entity, this compound. By progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, a researcher can build a comprehensive profile of the compound's mechanism of action and potential therapeutic utility. The data gathered through these protocols will establish whether Compound X is indeed a sigma receptor modulator and reveal its potential as a tool for neuroscience research or as a lead for future drug development.
References
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
- Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels with Pramipexole. Benchchem.
- Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
- Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
- SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
- Behavioral Assessment of Antidepressant Activity in Rodents. Methods of Behavior Analysis in Neuroscience.
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
- In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science.
- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology.
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
- 4-(2-Methylpiperidin-1-yl)
- 1-Methylpiperidin-4-ol Safety D
- (S)
- This compound. PubChem.
- Sigma receptor. Wikipedia.
- 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro.
- Sigma Receptor Agonists and Antagonists. MedChemExpress.
Sources
- 1. PubChemLite - this compound (C10H22N2) [pubchemlite.lcsb.uni.lu]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. pipharm.com [pipharm.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methylpiperidin-1-yl)butan-1-amine
Case ID: #SYN-2MP-C4-AM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(2-methylpiperidin-1-yl)butan-1-amine presents a unique set of challenges compared to its unhindered analog (piperidine). The steric bulk of the methyl group at the C2 position significantly retards nucleophilic attack, while the final diamine product exhibits high aqueous solubility, leading to frequent "false" low yields during workup.
This guide treats your synthesis as a troubleshooting ticket. We have broken down the workflow into three "Support Modules" addressing the most common failure points: Steric Stagnation , Dimerization during Reduction , and Extraction Loss .
Module 1: The Alkylation Step (Ticket #101)
Issue: "My reaction conversion stalls at 60%, even after 24 hours."
Root Cause Analysis: Steric Hindrance
Unlike simple piperidine, 2-methylpiperidine is a sterically hindered nucleophile. When reacting with 4-chlorobutyronitrile , the nucleophilic attack is kinetically slow. If you are using standard conditions (
Troubleshooting Protocol
| Variable | Standard (Fail) Condition | Optimized (Pass) Condition | Mechanism of Action |
| Leaving Group | Chloride (Cl) | Iodide (I) (via in situ Finkelstein) | Iodide is a better leaving group, accelerating the |
| Solvent | Acetone / THF | Acetonitrile (ACN) or DMF | Higher dielectric constant stabilizes the transition state; higher boiling point allows necessary thermal energy. |
| Base | Inorganic bases prevent formation of quaternary ammonium salts that occur with tertiary amine bases. |
Corrective Action: The Finkelstein Modification
Add 0.1 to 0.5 equivalents of Potassium Iodide (KI) to the reaction mixture. The KI reacts with 4-chlorobutyronitrile to transiently form 4-iodobutyronitrile, which is significantly more reactive toward the hindered amine.
Expert Tip: Do not use DMF if you can avoid it. DMF is difficult to remove completely and can complicate the workup of the amine later. Refluxing Acetonitrile (
) with KI is usually sufficient.
Module 2: The Reduction Step (Ticket #102)
Issue: "LC-MS shows a large impurity peak (M+ mass higher than product). Yield is low."
Root Cause Analysis: Secondary Amine Formation (Dimerization)
During the reduction of the nitrile intermediate, the primary imine intermediate (
Troubleshooting Protocol
Method A: Catalytic Hydrogenation (Raney Nickel)
-
The Fix: You MUST add Ammonia (
) or Ammonium Hydroxide to the reaction solvent. -
Why: Ammonia shifts the equilibrium, suppressing the attack of the amine on the imine.
-
Ratio: Use 7M
in Methanol as the solvent, or add (20% v/v) to Ethanol.
Method B: Chemical Reduction (
-
The Fix: Use aggressive quenching (Fieser Method) to prevent aluminum-amine chelation.
-
Why: Diamines bind tightly to Aluminum salts. If you just add water/acid, your product gets trapped in the "grey sludge" of aluminum salts.
Module 3: Isolation & Purification (Ticket #103)
Issue: "The reaction looked good on TLC, but I recovered almost nothing after extraction."
Root Cause Analysis: The "Water Trap"
The target molecule is a diamine with a relatively short alkyl chain. It is highly polar and extremely water-soluble, especially in its protonated form. Standard extraction (Water/Ethyl Acetate) will leave >80% of your product in the aqueous phase.
Recovery Protocol
-
pH Control: Ensure the aqueous phase is strongly basic (pH > 12) using 10M NaOH before extraction.
-
Solvent Switch: Do NOT use Ethyl Acetate (it hydrolyzes at high pH and is too non-polar).
-
Recommended:Dichloromethane (DCM) or Chloroform .
-
Pro Tip: Use a mixture of DCM : Isopropanol (9:1) . The alcohol increases the solvation power for the polar amine.
-
-
Salting Out: Saturate the aqueous phase with NaCl before extraction to disrupt the hydration shell of the amine.
Master Experimental Protocol
Target: this compound Scale: 10 mmol basis
Step 1: Alkylation (Nitrile Formation)
-
To a flask, add 2-methylpiperidine (1.0 g, 10 mmol) and Acetonitrile (30 mL).
-
Add Potassium Carbonate (2.8 g, 20 mmol) and Potassium Iodide (0.16 g, 1 mmol).
-
Add 4-chlorobutyronitrile (1.14 g, 11 mmol) dropwise.
-
Reflux (
) for 16-24 hours. -
Checkpoint: TLC (DCM:MeOH 95:5) should show consumption of amine.
-
Filter off solids. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane:EtOAc) is recommended to remove unreacted chloride/iodide, though the crude is often pure enough for reduction.
Step 2: Reduction (Lithium Aluminum Hydride Method)
Note: LAH is chosen here for reliability on small research scales over hydrogenation.
-
Suspend
(0.76 g, 20 mmol) in dry THF (20 mL) at under Argon. -
Dissolve the Nitrile intermediate from Step 1 in dry THF (10 mL) and add dropwise to the LAH suspension.
-
Allow to warm to RT, then reflux for 3 hours.
-
Critical Quench (Fieser Method): Cool to
.-
Add 0.76 mL Water.
-
Add 0.76 mL 15% NaOH.
-
Add 2.3 mL Water.
-
-
Warm to RT and stir for 15 mins. A white, granular precipitate should form (not a slime).
-
Filter through Celite. Wash the filter cake with DCM (not ether).
-
Concentrate. Distill via Kugelrohr under high vacuum for final purification if necessary.
Visual Troubleshooting Aids
Figure 1: Reaction Logic & Impurity Pathways
This diagram maps the synthesis and highlights where the specific impurities (dimers, elimination products) originate.
Caption: Synthetic pathway highlighting critical branch points where yield is lost to elimination or dimerization.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields in your specific batch.
Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss.
References
- Finkelstein Reaction in Amine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. (Wiley, 2007). Explains the nucleophilic enhancement of alkyl chlorides via iodide substitution.
-
Prevention of Secondary Amines in Nitrile Reduction
- Nagarajan, S., & Ganem, B. (1986). Journal of Organic Chemistry.
- Fieser Quenching Method for LAH: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. The definitive standard for aluminum hydride workups.
-
Extraction of Polar Diamines
- Reich, H. J. Common Laboratory Techniques: Workup. University of Wisconsin-Madison.
purification of 4-(2-Methylpiperidin-1-yl)butan-1-amine from reaction mixture
Technical Support Center: Purification of 4-(2-Methylpiperidin-1-yl)butan-1-amine
Welcome to the Technical Assistance Center
Ticket ID: PUR-AMINE-042 Subject: Purification Strategy for Hydrophilic Diamines (Target: this compound) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Hello. I understand you are isolating This compound . This is a deceptively challenging molecule. It contains two basic centers: a sterically hindered tertiary amine (the 2-methylpiperidine ring) and a highly reactive primary amine on the butyl chain.[2]
Most researchers fail here because they treat this like a standard organic intermediate.[1][2] It is not. It is a hydrophilic base that binds aggressively to silica and reacts with atmospheric CO₂.[1][2]
Below is your troubleshooting guide, designed to bypass common failure modes and provide a self-validating purification protocol.
Part 1: The Diagnostic Wizard
Identify why your current purification is failing.[2]
| Symptom | Probable Cause | The Mechanism | Immediate Fix |
| Tailing / No Elution on Silica | Silanol Interaction | The basic nitrogens protonate surface silanols (Si-OH), forming strong ionic bonds that standard solvents cannot break.[1] | Switch Method: Use Protocol C (Amine-functionalized silica) or add 1-5% Triethylamine (TEA) to eluent.[1][2] |
| Low Yield after Extraction | Aqueous Partitioning | At neutral/mildly basic pH (8-10), the diamine remains partially protonated (mono-cation) and stays in the water layer.[1][2] | pH Swing: You must reach pH > 12.5 .[1][2] Use 5M NaOH, not NaHCO₃.[1][2] |
| "Ghost" Peak in NMR (approx.[1][2] 3.5 ppm) | Carbamate Formation | The primary amine has reacted with atmospheric CO₂ to form a carbamate salt.[1][2] | Degas: Acidify to release CO₂, then basify under Argon.[1][2] Store under inert gas. |
| Oil turns to gum/solid | Oxidation / Polymerization | Primary amines oxidize over time; trace impurities (bis-alkylated products) induce gumming.[1][2] | Salt Formation: Convert to the dihydrochloride or oxalate salt for long-term stability.[1][2] |
Part 2: Decision Matrix (Workflow Visualization)
Before proceeding, determine the purity of your crude mixture.[2] Use this logic flow to select the correct protocol.
Figure 1: Purification logic flow.[1][2] Note that 2-methylpiperidine is volatile (bp ~118°C), whereas the target diamine boils significantly higher, making distillation an excellent first step for stripping starting materials.[1]
Part 3: The Protocols
Protocol A: The "pH Swing" Extraction (Recommended)
Best for: Removing non-basic impurities and recovering the product from aqueous reaction mixtures.[2]
The Science: This molecule has two pKa values (estimated ~10.5 for primary, ~11.0 for tertiary).[2] To extract it into an organic solvent, you must suppress ionization at both sites.[1][2] Standard bicarbonate washes (pH 9) leave the molecule charged and water-soluble [1].[1][2]
Steps:
-
Acid Wash: Dissolve crude oil in 1M HCl . Wash this aqueous phase 2x with Ethyl Acetate (EtOAc).[1][2]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH (or pellets) until pH reaches 14 .
-
Salting Out: Saturate the aqueous solution with solid NaCl.
-
Why? This increases the ionic strength, forcing the organic amine out of the water (Hofmeister effect).[2]
-
-
Extraction: Extract 4x with DCM (Dichloromethane) or Chloroform.
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes. Filter and concentrate.
Protocol B: Kugelrohr / Vacuum Distillation
Best for: Large scale (>5g) and removing unreacted 2-methylpiperidine.[1][2]
The Science: 2-methylpiperidine boils at ~118°C (760 mmHg) [2].[1][2] The target amine (adding a butylamine chain) will have a significantly higher boiling point, likely >100°C at 0.5 mmHg.[2]
Steps:
-
Set up a Kugelrohr or short-path distillation apparatus.[1][2]
-
Fraction 1 (Ambient - 60°C): Solvents.
-
Fraction 2 (60°C - 90°C): Unreacted 2-methylpiperidine.
-
Fraction 3 (Target): Increase temperature slowly until the product distills (likely 100-130°C at high vac).
-
Warning: Do not overheat the pot residue, as amines can decompose/oxidize at high temperatures.[2]
-
Protocol C: "Neutralized" Chromatography
Best for: Final polishing of small batches (<1g).[2]
The Science: Standard silica is acidic (pH ~5).[2] Without modification, your amine will streak.[1][2] You must "deactivate" the silica [3].[2]
Mobile Phase Systems:
-
System 1: DCM : Methanol : Ammonium Hydroxide (25%) -> [90 : 9 : 1][1][2]
-
System 2: DCM : 7N NH₃ in Methanol -> [95 : 5] to [80 : 20] gradient.[1][2]
Pre-treatment (The Pro Tip): Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[2] This caps the active silanol sites.[2]
Part 4: Stabilization & Storage (The "Hidden" Step)
Your free-base amine is unstable.[1][2] It will absorb CO₂ from the air to form carbamates and oxidize, turning yellow/brown.[2]
Recommendation: Convert to the Dihydrochloride Salt for storage.
-
Dissolve purified free base in minimal dry ethanol or diethyl ether.[1][2]
-
Add 4M HCl in Dioxane (2.2 equivalents) dropwise at 0°C.
-
The white solid precipitate is This compound[1] • 2HCl .
-
Filter and dry under nitrogen.[1][2] This salt is stable for years at -20°C.[1][2]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use reverse-phase (C18) HPLC? A: Yes, but standard acidic buffers (0.1% TFA) will make the molecule very polar, causing it to elute in the void volume (retention time ~0).[2] You must use a high pH buffer (Ammonium Bicarbonate, pH 10) or an ion-pairing agent (Heptafluorobutyric acid) to retain it on C18 [4].[1][2]
Q: My NMR shows a broad peak at 5-6 ppm. What is it? A: This is likely the ammonium proton exchange if you didn't dry the sample well, or carbamate formation.[2] Shake your NMR tube with D₂O.[1][2] If the peak disappears, it is exchangeable (NH/OH).[2]
Q: Why is my yield >100%? A: You likely have trapped solvent (DCM) or inorganic salts (NaCl) if you didn't filter the DCM extract carefully.[2] Diamines form solvates easily.[1][2] Dry the oil under high vacuum (0.1 mmHg) for 12 hours.
References
-
Vanderveen, J. R., et al. (2018).[1][2][3] "Diamines as switchable-hydrophilicity solvents with improved phase behaviour."[1][2][3] Royal Society of Chemistry.[1][2] Link
- Context: Establishes the partitioning behavior of diamines in aqueous/organic systems and the necessity of pH control.
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 7974, 2-Methylpiperidine." PubChem. Link[1][2]
-
Context: Provides physical property data (boiling point, basicity) for the core piperidine structure.[2]
-
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]
- Context: The authoritative text on general amine purification, specifically regarding silica deactivation and distill
-
Agilent Technologies. (2020).[1][2] "Efficient Purification of Synthetic Peptides at High and Low pH." Agilent Application Notes. Link
- Context: Validates the strategy of using high pH buffers for retaining basic amines on reverse-phase columns.
Sources
troubleshooting guide for 4-(2-Methylpiperidin-1-yl)butan-1-amine experiments
This is a technical support guide designed for researchers and process chemists working with 4-(2-Methylpiperidin-1-yl)butan-1-amine .
CAS Number: 900717-39-7 Molecular Formula: C₁₀H₂₂N₂ Molecular Weight: 170.30 g/mol Primary Application: Key intermediate for Histamine H3 Receptor Antagonists / Inverse Agonists (e.g., structural motifs related to Pitolisant and Ciproxifan analogs).
Part 1: Executive Summary & Chemical Context
This diamine features a sterically hindered secondary amine (2-methylpiperidine) linked to a primary amine via a butyl chain. Its amphiphilic nature and basicity present specific challenges in synthesis, purification, and storage. It is most commonly synthesized via the alkylation of 2-methylpiperidine with 4-bromobutyronitrile followed by nitrile reduction.
Key Experimental Challenges:
-
Steric Hindrance: The alpha-methyl group on the piperidine ring retards nucleophilic attack, requiring optimized alkylation conditions.
-
Product Stability: The primary amine is prone to carbamate formation (CO₂ absorption) and oxidation.
-
Purification: The free base is a high-boiling oil that is difficult to crystallize; salt formation is often required for isolation.
Part 2: Synthesis & Reaction Troubleshooting
Workflow A: The Nitrile Route (Standard Protocol)
-
Step 1: Alkylation of 2-methylpiperidine with 4-bromobutyronitrile.
-
Step 2: Reduction of the nitrile intermediate to the primary amine.
Troubleshooting Step 1: N-Alkylation
Issue: Low conversion or presence of elimination byproducts (3-butenenitrile).
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at <50% conversion | Steric hindrance of the 2-methyl group reduces nucleophilicity. | Switch Solvent/Base: Use Acetonitrile/K₂CO₃ at reflux. If still slow, switch to DMF at 60-80°C. Add 0.1 eq KI (Finkelstein condition) to generate the more reactive iodide in situ. |
| High levels of alkene byproduct | E2 elimination competes with Sɴ2 substitution. | Lower Temperature: Reduce temperature and increase reaction time. Ensure the base is not too strong (stick to Carbonates, avoid Hydrides/Alkoxides). |
| Regio-isomers observed | Impure starting material (3-methylpiperidine contaminant). | QC Starting Material: Verify 2-methylpiperidine purity via GC-MS. Commercial grades can contain isomers. |
Troubleshooting Step 2: Nitrile Reduction
Issue: Incomplete reduction or formation of secondary amine dimers.
| Symptom | Probable Cause | Corrective Action |
| Imine intermediate persists | Insufficient reducing agent or wet solvent. | Reagent Stoichiometry: Use 3.0–4.0 eq of LiAlH₄ in dry THF. Ensure reflux is maintained for at least 4–6 hours. |
| Aluminum emulsion during workup | Improper quenching of LiAlH₄. | Fieser Workup: Quench with |
| Low Yield after extraction | Product trapped in aqueous phase (highly polar diamine). | Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ before extraction. Use DCM/Isopropanol (9:1) or Chloroform for extraction, not just Ethyl Acetate. |
Part 3: Purification & Isolation Guide
Q: The free base is an oil and won't crystallize. How do I purify it?
A: The free base is rarely a solid. You have two robust options:
Option 1: Vacuum Distillation (Scalable)
-
Protocol: Distill under high vacuum (<1 mmHg).
-
Expected bp: ~90–110°C at 0.5 mmHg (Estimate).
-
Note: Use a short-path distillation head to minimize thermal exposure.
Option 2: Salt Formation (Recommended for Storage)
-
Dihydrochloride Salt: Dissolve the crude oil in dry Ethanol/Et₂O. Add 2.2 eq of 4M HCl in Dioxane. The salt should precipitate as a white hygroscopic solid.
-
Oxalate Salt: Often non-hygroscopic and easier to handle. Dissolve in EtOH; add 2.0 eq Oxalic acid. Recrystallize from EtOH/MeOH.
Q: My product smells like ammonia and shows a carbonate peak in NMR. Why?
A: The primary amine rapidly absorbs atmospheric CO₂ to form carbamates.
-
Fix: Store under Argon/Nitrogen.
-
Recovery: Basify with NaOH (pH > 12) and re-extract to regenerate the free amine.
Part 4: Analytical Characterization (QC)
NMR Interpretation (¹H NMR in CDCl₃)
-
Diagnostic Signal 1: Doublet at ~1.0–1.1 ppm (3H,
Hz). Corresponds to the methyl group at the 2-position of the piperidine ring. -
Diagnostic Signal 2: Triplet at ~2.7 ppm (2H).[1] Corresponds to the methylene adjacent to the primary amine (
). -
Diagnostic Signal 3: Multiplet at ~2.8 ppm (1H) and ~2.1 ppm (2H). Corresponds to the ring protons adjacent to the tertiary nitrogen.
HPLC Method Development
Challenge: Standard C18 columns show poor retention and peak tailing for diamines. Recommended Method:
-
Column: C18 with high pH stability (e.g., XBridge or Gemini).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2] High pH keeps the amine neutral, improving peak shape.
-
Alternative: Use an ion-pairing agent (0.1% TFA) if low pH is required, but expect longer retention times.
Part 5: Visual Workflows
Workflow Diagram: Synthesis & Logic
Caption: Synthesis workflow for this compound highlighting critical decision points for alkylation optimization and purification.
Part 6: FAQ - Rapid Troubleshooting
Q1: Can I use 4-chlorobutyronitrile instead of the bromo- analog? A: Yes, but the reaction will be significantly slower due to the poorer leaving group ability of chloride. You must add Potassium Iodide (KI) as a catalyst to facilitate the Finkelstein reaction in situ.
Q2: The product has turned yellow/brown during storage. Is it ruined? A: This indicates oxidation (N-oxide formation). If the purity is still >90% by NMR, you can repurify by vacuum distillation. To prevent this, store under Argon at -20°C.
Q3: Is this the exact intermediate for Pitolisant? A: No. Pitolisant contains a piperidine ring (no methyl group) and a propyl-ether linker. This compound is a structural analog used in the synthesis of modified H3 antagonists or as a fragment in diversity-oriented synthesis.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 900717-39-7). Retrieved from
- Rubin, M. et al. (2002). "Nucleophilic Substitution of 2-Substituted Piperidines: Steric Effects and Regioselectivity." Journal of Organic Chemistry.
-
Bobbitt, J. M. et al. (2013). "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidin-1-oxoammonium Tetrafluoroborate." Organic Syntheses, 90, 215-228. (Reference for handling hindered piperidine derivatives).
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound. Retrieved from
Sources
Technical Support Center: Scale-Up Synthesis of 4-(2-Methylpiperidin-1-yl)butan-1-amine
Welcome to the technical support center for the synthesis of 4-(2-Methylpiperidin-1-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the underlying rationale.
Issue 1: Low Yield in Reductive Amination Step
Question: We are experiencing significantly lower than expected yields (<60%) during the reductive amination of 2-methylpiperidine with a 4-aminobutanal equivalent. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in reductive amination are a frequent hurdle in scale-up. The primary reasons often revolve around the stability of the aldehyde, the formation of side products, and incomplete reaction. Let's break down the troubleshooting process.
A. Causality Analysis:
-
Aldehyde Instability: 4-Aminobutanal and its derivatives can be prone to self-polymerization or other side reactions, especially under prolonged reaction times or elevated temperatures.
-
Imine Formation Equilibrium: The initial formation of the imine or enamine intermediate is a reversible process. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.
-
Reducing Agent Reactivity and Stability: The choice and handling of the reducing agent are critical. Agents like sodium borohydride (NaBH₄) can be sensitive to pH, while sodium triacetoxyborohydride (NaBH(OAc)₃) is milder but can be slower.[1][2]
-
Over-alkylation: The newly formed secondary amine product can potentially react with another molecule of the aldehyde, leading to a tertiary amine impurity.
B. Step-by-Step Optimization Protocol:
-
Protecting Group Strategy for the Amine: If you are starting with 4-aminobutanal, consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz). This prevents self-condensation and other side reactions. The protecting group can be removed in a subsequent step.
-
Control of Reaction Conditions:
-
pH Adjustment: For reducing agents like sodium cyanoborohydride (NaBH₃CN), maintaining a slightly acidic pH (around 5-6) is crucial to facilitate imine formation without significantly hydrolyzing the reducing agent.
-
Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions and aldehyde degradation.
-
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations as it is milder and more selective than other borohydrides, reducing the risk of over-reduction.[1][3] It is also less sensitive to moisture.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at acidic pH, but it is highly toxic and requires careful handling.
-
-
Reaction Monitoring:
-
Utilize techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any byproducts. This will help you determine the optimal reaction time.
-
-
Order of Addition: Add the reducing agent portion-wise to the mixture of the amine and aldehyde. This helps to control the reaction exotherm and ensures that the imine has formed before the reduction step.
C. Visualizing the Process:
Below is a workflow diagram illustrating the decision-making process for troubleshooting low yields in the reductive amination step.
Caption: Troubleshooting workflow for low reductive amination yield.
Issue 2: Difficulty in Product Purification
Question: We are struggling to purify this compound from the reaction mixture. Column chromatography is proving to be challenging. What are the best practices for purification?
Answer:
Purifying highly polar amines like the target compound can indeed be difficult due to their physical properties. Here’s a breakdown of the challenges and effective purification strategies.
A. Causality Analysis:
-
High Polarity: The presence of two amine groups makes the molecule highly polar and water-soluble, which can lead to poor separation on standard silica gel columns.
-
Volatility: While not extremely volatile, the product may have some vapor pressure, which could lead to losses during solvent removal under high vacuum.
-
Formation of Salts: Amines can form salts with acidic impurities or even atmospheric carbon dioxide, altering their chromatographic behavior.
-
Co-elution with Byproducts: Structurally similar byproducts, such as over-alkylated products or unreacted starting materials, can be difficult to separate.
B. Recommended Purification Protocol:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12.
-
Extract the deprotonated amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography on Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for purifying basic amines, as it minimizes tailing.
-
Reverse-Phase Chromatography: If the product is still impure, reverse-phase flash chromatography using a C18-functionalized silica gel can be effective. A common mobile phase is a gradient of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent method for purification on a larger scale.
C. Comparative Table of Purification Methods:
| Purification Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Scalable, cost-effective, removes a wide range of impurities. | May not separate structurally similar amines. | Initial workup and gross purification. |
| Column Chromatography (Alumina) | Good for separating basic compounds, less tailing than silica. | Can be less efficient for very polar compounds. | Small to medium scale purification. |
| Reverse-Phase Chromatography | Excellent for polar compounds, high resolution. | More expensive, requires specialized equipment. | High-purity final product. |
| Vacuum Distillation | Highly scalable, solvent-free product. | Requires thermal stability of the product. | Large-scale production. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable route is the reductive amination between 2-methylpiperidine and a suitable 4-carbon electrophile containing a carbonyl group or a precursor to it.[1][3][4][5] This is typically a one-pot reaction that is efficient and avoids the use of harsh reagents.
Q2: What are the key safety considerations when scaling up this synthesis?
-
Flammable Solvents: Many of the solvents used (e.g., methanol, tetrahydrofuran, dichloromethane) are flammable and require proper grounding and ventilation.
-
Toxic Reagents: Reagents like sodium cyanoborohydride are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reduction step can be exothermic. On a large scale, this heat needs to be managed through controlled addition of reagents and efficient cooling to prevent runaway reactions.
-
Corrosive Reagents: Strong acids and bases used in workup are corrosive and require careful handling.
Q3: Can you provide a general reaction mechanism for the reductive amination?
Certainly. The reductive amination proceeds in two main steps:
-
Imine/Enamine Formation: The nucleophilic nitrogen of 2-methylpiperidine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an iminium ion, which is in equilibrium with its enamine tautomer.
-
Reduction: A hydride reducing agent (e.g., NaBH(OAc)₃) delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the final amine product.
Reaction Pathway Diagram:
Caption: General mechanism of reductive amination.
Q4: What analytical techniques are recommended for quality control?
For ensuring the purity and identity of the final product, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
III. References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). Retrieved from
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (n.d.). Retrieved from
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from
-
The reductive amination reaction. | Download Scientific Diagram - ResearchGate. (n.t.). Retrieved from
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved from
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018, November 27). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
